3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one

Beschreibung

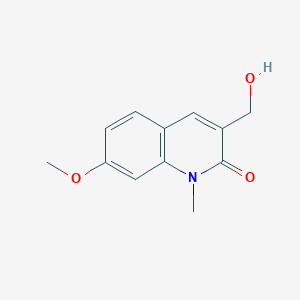

Key Structural Features:

- Quinolin-2(1H)-one Core : The scaffold consists of a benzene ring fused to a 2-pyridone ring, where the carbonyl group at position 2 introduces planarity and conjugation.

- Substituents :

- 1-Methyl Group : A methyl group at position 1 on the pyridone nitrogen reduces ring basicity and sterically shields the nitrogen lone pair.

- 3-Hydroxymethyl Group : A hydroxymethyl (–CH₂OH) substituent at position 3 introduces hydrogen-bonding capability and polarity.

- 7-Methoxy Group : A methoxy (–OCH₃) group at position 7 donates electron density via resonance, altering ring electron distribution.

The SMILES notation (O=C1N(C)C2=C(C=CC(OC)=C2)C=C1CO) highlights the connectivity of these groups.

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13-11-6-10(16-2)4-3-8(11)5-9(7-14)12(13)15/h3-6,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRLTZQXQNZCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C=C(C1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxyquinoline and formaldehyde.

Hydroxymethylation: The hydroxymethyl group is introduced at the 3-position of the quinoline ring through a hydroxymethylation reaction using formaldehyde and a suitable catalyst under controlled conditions.

Methylation: The methyl group is introduced at the 1-position through a methylation reaction using methyl iodide or a similar methylating agent.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Bulk Synthesis: Large quantities of starting materials are reacted in reactors with precise control over temperature, pressure, and reaction time.

Catalysis: Catalysts are used to enhance reaction rates and selectivity.

Separation and Purification: Advanced separation techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the compound.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation Products: Carboxylic acids, aldehydes, and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula for 3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one is . Its structure features a quinoline core with hydroxymethyl and methoxy substituents, which are crucial for its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Anticancer Properties

Quinoline compounds have been extensively studied for their anticancer potential. In vitro studies reveal that this compound can reduce the viability of cancer cell lines, such as colon and lung cancer cells. For example, in a xenograft model, compounds similar to this one significantly reduced tumor size, suggesting a promising avenue for cancer therapy .

Antimalarial Activity

The compound's structural characteristics align with those of known antimalarial agents. Research has highlighted that modifications at the 3-position of quinolone derivatives can enhance their efficacy against Plasmodium falciparum, the malaria-causing parasite. This suggests that this compound could be a candidate for further development in antimalarial drug discovery .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro assays on colon cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, underscoring its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 3-(hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Effects: The compound’s effects can include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Activity

- Compound 11 : Exhibits moderate antimicrobial activity due to the 2-aminopyrimidinyl carbonyl group, which may interfere with bacterial folate synthesis.

- Compound 23 : A diazepine-linked quinolinone with enhanced activity against Gram-positive bacteria (MIC ~8 µg/mL), attributed to the diazepine ring’s planar structure.

- Target Compound : While direct antimicrobial data are unavailable, its hydroxymethyl group may improve membrane penetration compared to bulkier analogs like triazole derivatives (e.g., C40H32N6O8, MW ~728) .

Antiviral Potential

- 3-(Hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one : Demonstrated high binding affinity (-7.52 kcal/mol) to SARS-CoV-2 main protease (6LU7) in silico. The target compound’s methoxy group at position 7 could similarly enhance protease inhibition via hydrophobic interactions.

Drug-Likeness

- The target compound’s molecular weight (~265–275) and polar surface area (~50–60 Ų) align with drug-likeness criteria, unlike larger derivatives (e.g., C40H32N6O8) .

- Compared to 3-(ethyliminomethyl)-7-methylquinolin-2(1H)-one (log P ~1.9) , the hydroxymethyl group may further reduce log P, improving aqueous solubility.

Biologische Aktivität

3-(Hydroxymethyl)-7-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with hydroxymethyl and methoxy substituents, which are believed to contribute to its biological efficacy. The specific structure allows for potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhi

In comparative studies, the compound showed a zone of inhibition comparable to standard antibiotics like Ofloxacin, particularly against Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Ofloxacin | 20 |

| Escherichia coli | 15 | Ofloxacin | 17 |

| Salmonella typhi | 16 | Ofloxacin | 19 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors. Specific mechanisms remain to be fully elucidated but may involve modulation of signaling pathways critical for viral entry and replication.

Anticancer Properties

In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. Notably, studies have indicated:

- Inhibition of cell growth in breast cancer and leukemia cell lines.

- Induction of apoptosis through activation of intrinsic pathways.

Case Study:

A study involving human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective anticancer activity at concentrations as low as 10 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways related to disease progression.

- Receptor Interaction: It could bind to specific receptors on cell membranes, altering cellular responses and signaling cascades.

- Oxidative Stress Modulation: Potential antioxidant properties may contribute to its protective effects against cellular damage .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives, highlighting how modifications can enhance biological activity. For instance, the presence of methoxy and hydroxymethyl groups has been correlated with increased potency against microbial pathogens and cancer cells .

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Activity |

|---|---|

| Hydroxymethyl group | Enhanced antimicrobial activity |

| Methoxy group | Increased anticancer potency |

| Combination of both groups | Synergistic effects observed |

Q & A

Q. Advanced

- CYP450 docking : Glide or AutoDock Vina simulate interactions with CYP3A4/2D6 to identify metabolic hotspots (e.g., methoxy demethylation) .

- ADMET prediction : SwissADME or pkCSM estimate bioavailability (%F >30%) and BBB permeability (logBB <0.3) .

What strategies optimize solubility for in vivo studies without altering pharmacophore integrity?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.